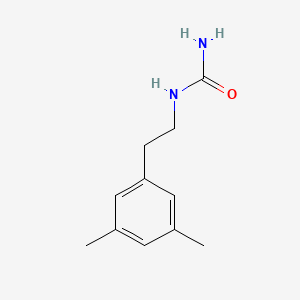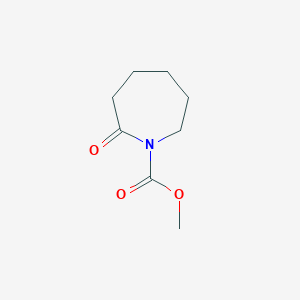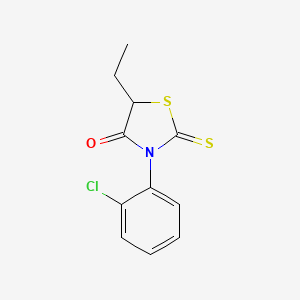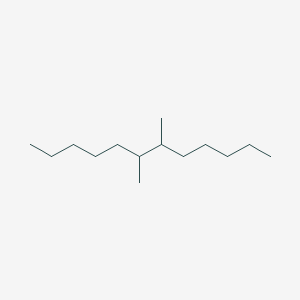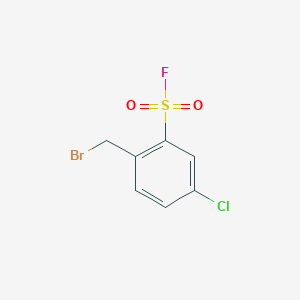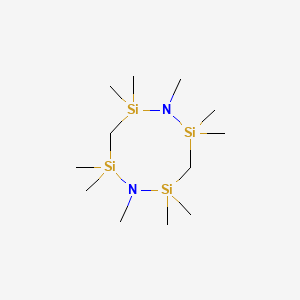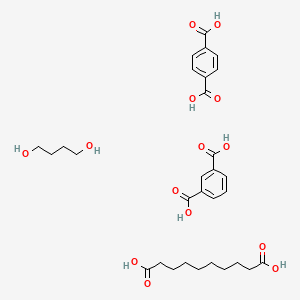
Benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; decanedioic acid; terephthalic acid is a complex compound that involves multiple carboxylic acids and a diol. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyesters and polyamides. The combination of these components results in a polymer with unique properties suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions between the carboxylic acids and the diol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The carboxylic acids and the diol are mixed in specific ratios and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the polymer. The polymer is then purified and processed into various forms for industrial use.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Esterification: The primary reaction involved in the synthesis of the polymer.
Hydrolysis: The polymer can be hydrolyzed back into its monomeric components under acidic or basic conditions.
Oxidation and Reduction: The carboxylic acid groups can undergo oxidation and reduction reactions, although these are less common in the context of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Toluene, xylene.
Conditions: Reflux, distillation.
Major Products
The major product of the esterification reaction is the polymer formed from benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid. This polymer exhibits unique mechanical and thermal properties, making it suitable for various applications.
Scientific Research Applications
This compound has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance polyesters and polyamides.
Material Science: The polymer exhibits excellent mechanical properties, making it suitable for use in the production of fibers, films, and coatings.
Biomedical Applications: The biocompatibility of the polymer makes it suitable for use in medical devices and drug delivery systems.
Industrial Applications: Used in the production of adhesives, plasticizers, and other industrial materials.
Mechanism of Action
The mechanism of action of this compound involves the formation of ester linkages between the carboxylic acid groups and the hydroxyl groups of the diol. This results in the formation of a polymer with repeating ester units. The molecular targets and pathways involved in the synthesis of this polymer include the activation of the carboxylic acid groups and the nucleophilic attack of the hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in the production of polyamides.
Succinic Acid: A dicarboxylic acid with similar reactivity but different chain length.
Phthalic Acid: An isomer of benzene-1,3-dicarboxylic acid with different properties.
Uniqueness
The uniqueness of this compound lies in the combination of benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid, resulting in a polymer with unique mechanical and thermal properties. This makes it suitable for a wide range of applications in various fields.
Properties
CAS No. |
25214-81-7 |
|---|---|
Molecular Formula |
C30H40O14 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid |
InChI |
InChI=1S/C10H18O4.2C8H6O4.C4H10O2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-8H2,(H,11,12)(H,13,14);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI Key |
NGEXPMYDTNGFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CCO)CO |
Related CAS |
25214-81-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
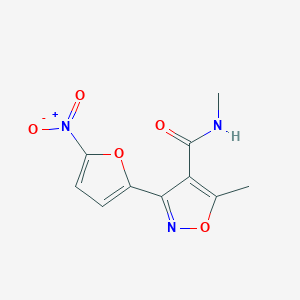
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
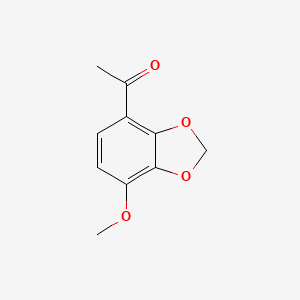
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
